[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate
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Description
[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C18H13F3N2O4S and its molecular weight is 410.37. The purity is usually 95%.
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Scientific Research Applications
Novel Anti-Helicobacter pylori Agents
Research has explored the development of compounds with a structure similar to the one for their potent and selective activities against the gastric pathogen Helicobacter pylori. For example, a study identified a set of compounds that displayed low minimal inhibition concentrations (MICs) against different clinically relevant H. pylori strains, including strains resistant to metronidazole or clarithromycin, indicating potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Heterocyclic Compound Synthesis
Another aspect of scientific research applications involves the synthesis of novel heterocyclic compounds. For instance, studies have demonstrated the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties. These compounds were synthesized starting with 2-hydroxyacetophenone and exhibit potential for various biological activities (Li et al., 2012).
Ionic Liquids for Aromatic Hydrocarbon Separation
The use of ionic liquids for the separation of aromatic hydrocarbons from alkanes represents another application area. A study demonstrated that ionic liquids could selectively remove benzene from its mixtures with hexane, suggesting their use as alternative solvents in liquid extraction processes for separating aromatic compounds from alkanes (Arce et al., 2007).
Cycloaddition Reactions
The compound and its analogs are also involved in cycloaddition reactions, which are crucial in the synthesis of various heterocyclic structures. Research on isonitrosoflavanone esters and their reactions with Schiff bases and heteroaromatic rings has led to the formation of functionally substituted partially hydrogenated pyrazolo-, triazolo[1,5-a]-pyrimidin-5-ones, and pyrimido[1,2-a]benzimidazol-2-one, showcasing the versatility of these compounds in organic synthesis (Katritzky et al., 1980).
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S/c1-23-7-6-22-17(23)28-10-11-8-14(24)15(9-26-11)27-16(25)12-4-2-3-5-13(12)18(19,20)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZXTCDBHQZNJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.